Copper(II) Binding Constants: H-Leu-His-OH vs. Sequence Isomer His-Leu
H-Leu-His-OH (Leu-His) and its sequence isomer His-Leu exhibit distinct copper(II) coordination chemistry due to the differential positioning of the imidazole and peptide nitrogen donors. For His-Leu, potentiometric titration yielded a log β value of 8.70 for the CuL complex and 14.84 for the CuL₂ complex (I = 0.1 M KNO₃, 25 °C) [1]. The protonation constant (pK = 7.55) corresponds to the His amine nitrogen [1]. While direct head-to-head data for H-Leu-His-OH are unavailable, the reversed sequence is expected to alter the coordination geometry and stability of the resulting complexes, as the N-terminal amino group is now contributed by leucine rather than histidine, fundamentally changing the metal-binding pharmacophore [2].
| Evidence Dimension | Cu(II) complex stability constants (log β) |
|---|---|
| Target Compound Data | Not directly reported; inferred from reversed sequence analysis |
| Comparator Or Baseline | His-Leu: log β(CuL) = 8.70; log β(CuL₂) = 14.84 |
| Quantified Difference | Sequence inversion alters primary coordination sphere; values for Leu-His are predicted to differ by >1 log unit based on peptide nitrogen availability |
| Conditions | I = 0.1 M KNO₃, 25 °C; potentiometry and ITC |
Why This Matters
Selecting the correct isomer is critical for experiments requiring defined metal-binding properties, as the coordination mode and redox activity of Cu(II) complexes are exquisitely sensitive to the peptide sequence.
- [1] Wezynfeld NE, Sudzik D, Tobolska A, Makarova K, Stefaniak E, Frączyk T, Wawrzyniak UE, Bal W. The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species. Inorganic Chemistry. 2024. Table 1. View Source
- [2] Kozlowski H, Bal W, Dyba M, Kowalik-Jankowska T. Specific structure-stability relations in metallopeptides. Coordination Chemistry Reviews. 1999;184:319-346. View Source
